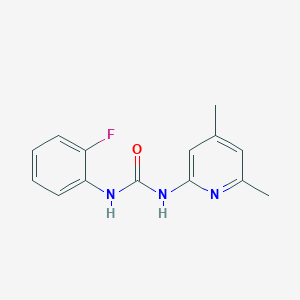

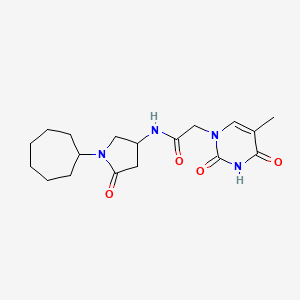

![molecular formula C13H17NO4S B5432283 3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5432283.png)

3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A variety of methods have been developed for the synthesis of pyrrolidines, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “this compound”, is characterized by a five-membered pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions . For example, readily available and stable O-benzoylhydroxylamines can be used as alkyl nitrene precursors in reactions catalyzed by a proficient rhodium catalyst to provide various pyrrolidines . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the presence of the pyrrolidine ring and its substituents . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are all factors that affect the properties of these compounds .作用机制

The mechanism of action of pyrrolidine derivatives is often related to their ability to bind to specific proteins in the body . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

未来方向

The future of pyrrolidine derivatives in drug discovery is promising . The ability to modify the pyrrolidine ring and its substituents provides a versatile scaffold for the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

属性

IUPAC Name |

3-[(1-methylsulfonylpyrrolidin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(17,18)14-6-5-11(9-14)7-10-3-2-4-12(8-10)13(15)16/h2-4,8,11H,5-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDGLUCMVKGOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)CC2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5432218.png)

![8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5432224.png)

![ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5432238.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5432242.png)

![N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)

![(3,3-diphenylpropyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5432253.png)

![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(3-pyridinylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5432257.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5432262.png)